1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole
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Overview
Description
1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the imidazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both imidazole and triazole rings, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with hydrazine derivatives, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the imidazole or triazole rings .
Scientific Research Applications
1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but with different substituents.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another compound with a similar core structure but different functional groups
Uniqueness
1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole is unique due to its specific combination of imidazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(1-acetyl-2,5-diphenyl-2H-imidazo[1,2-b][1,2,4]triazol-3-yl)ethanone |
InChI |
InChI=1S/C20H18N4O2/c1-14(25)23-19(17-11-7-4-8-12-17)24(15(2)26)22-13-18(21-20(22)23)16-9-5-3-6-10-16/h3-13,19H,1-2H3 |
InChI Key |
UWAVXOVVDCHOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(N(N2C1=NC(=C2)C3=CC=CC=C3)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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